Methyl 4,5-dimethoxy-2-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazepine ring, methanesulfonyl group, and dimethoxybenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, introduction of the methanesulfonyl group, and esterification to form the dimethoxybenzoate ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoxazepine ring can be reduced under specific conditions to yield tetrahydro derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzoxazepine derivatives, and substituted benzoxazepine compounds, each with distinct chemical and physical properties.
Scientific Research Applications
METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and methanesulfonyl-substituted compounds, such as:
- METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE
- METHYL 3-[(2R)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO]BENZOATE
Uniqueness
METHYL 2-(5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its methanesulfonyl group and dimethoxybenzoate moiety differentiate it from other benzoxazepine derivatives, making it a valuable compound for various scientific research endeavors.
Properties
Molecular Formula |
C21H24N2O8S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O8S/c1-28-18-11-13(21(25)30-3)14(12-19(18)29-2)22-20(24)17-9-10-23(32(4,26)27)15-7-5-6-8-16(15)31-17/h5-8,11-12,17H,9-10H2,1-4H3,(H,22,24) |
InChI Key |
ASCOAKYTXGVQCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)OC |
Origin of Product |
United States |
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